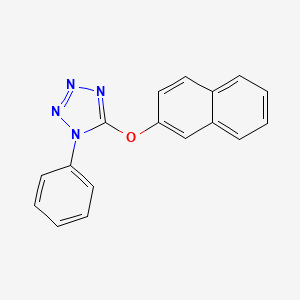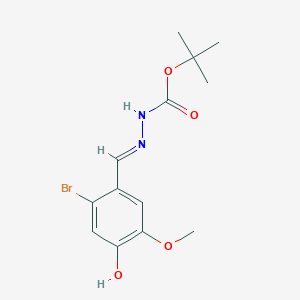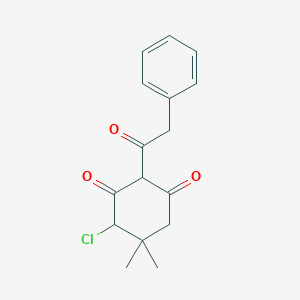![molecular formula C20H23N5O B6000886 N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide](/img/structure/B6000886.png)
N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide, also known as MDL-100,907, is a potent and selective antagonist of the serotonin 5-HT2A receptor. This chemical compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and psychiatry.
Mécanisme D'action
N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide acts as a potent and selective antagonist of the serotonin 5-HT2A receptor. This receptor is involved in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. By blocking the activity of this receptor, this compound may help to alleviate the symptoms of these disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to block the activity of the serotonin 5-HT2A receptor, which is involved in various neurological and psychiatric disorders. By blocking this receptor, this compound may help to alleviate the symptoms of these disorders. Additionally, this compound has been shown to have a high affinity for the 5-HT2A receptor, making it a potent antagonist.
Avantages Et Limitations Des Expériences En Laboratoire
N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide has several advantages and limitations for lab experiments. One advantage is its high affinity for the serotonin 5-HT2A receptor, making it a potent antagonist. This allows for the investigation of the role of this receptor in various neurological and psychiatric disorders. Additionally, this compound has been shown to be selective for the 5-HT2A receptor, which reduces the possibility of off-target effects. However, one limitation of this compound is its potential for toxicity at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide. One direction is the investigation of its potential as a treatment for various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. Additionally, further research is needed to investigate the potential toxicity of this compound at high doses and to develop safer alternatives. Finally, the development of new compounds based on the structure of this compound may lead to the discovery of more potent and selective antagonists of the serotonin 5-HT2A receptor.
Méthodes De Synthèse
The synthesis of N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide involves the reaction between 5H-dibenzo[b,e][1,4]diazepin-11-ylamine and 4-methylpiperazine in the presence of acetic anhydride. The resulting compound is then purified using various chromatographic techniques, including column chromatography and preparative HPLC.
Applications De Recherche Scientifique
N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide has been extensively studied for its potential applications in the field of neuroscience and psychiatry. It has been shown to be a potent and selective antagonist of the serotonin 5-HT2A receptor, which is involved in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. This chemical compound has been used in numerous studies to investigate the role of the 5-HT2A receptor in these disorders and to develop new treatments.
Propriétés
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15(26)22-25-18-9-5-3-7-16(18)20(24-13-11-23(2)12-14-24)21-17-8-4-6-10-19(17)25/h3-10H,11-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNJSNMHQXOBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C2=CC=CC=C2C(=NC3=CC=CC=C31)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarboxamide](/img/structure/B6000813.png)
![methyl 4-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6000814.png)
![1,2,4',5-tetramethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] 2-hydroxy-1,2,3-propanetricarboxylate (salt)](/img/structure/B6000824.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6000836.png)

![N-(2-fluorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6000841.png)
![1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6000845.png)


![N-[2-(3-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B6000859.png)
![4-[2-(propylthio)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6000863.png)

![N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6000871.png)
![5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6000875.png)
